molecular formula C8H14N8 B12917377 3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 92334-14-0

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B12917377
CAS No.: 92334-14-0
M. Wt: 222.25 g/mol
InChI Key: UURSTKOJEGGOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Rules and Positional Isomerism Considerations

The systematic naming of 3-butyl-7-hydrazinyl-3H-triazolo[4,5-d]pyrimidin-5-amine follows IUPAC guidelines for fused heterocyclic systems. The core structure consists of a triazolo[4,5-d]pyrimidine bicyclic framework, where the triazole ring (1,2,3-triazole) is annulated to the pyrimidine ring at positions 4 and 5. This fusion pattern is critical for distinguishing positional isomers, as alternative fusion sites (e.g., triazolo[3,4-c] or triazolo[2,3-a] configurations) would necessitate distinct numbering and substituent placement.

The parent heterocycle is numbered such that the triazole nitrogen atoms occupy positions 1, 2, and 3, while the pyrimidine ring is numbered 1 through 6. Substituents are assigned positions based on this schema:

  • The butyl group is attached to the triazole nitrogen at position 3, denoted by the prefix 3-butyl-3H.
  • The hydrazinyl group (-NH-NH2) is located at position 7 on the pyrimidine ring.
  • The amine group (-NH2) occupies position 5 on the pyrimidine ring.

Positional isomerism arises primarily from variations in substituent placement on the bicyclic system. For instance, relocating the butyl group to position 2 or 4 of the triazole ring would generate distinct isomers, as would altering the hydrazinyl or amine group positions on the pyrimidine moiety. Such isomers would exhibit unique physicochemical properties and require separate IUPAC designations.

CAS Registry Number and PubChem CID Cross-Referencing

While specific identifiers for 3-butyl-7-hydrazinyl-3H-triazolo[4,5-d]pyrimidin-5-amine are not explicitly listed in the provided sources, analogous triazolopyrimidine compounds in patent databases and chemical registries follow systematic numbering conventions. For example, the compound US11207325B2 describes a triazolo[4,3-c]pyrimidine derivative with a CAS Registry Number format analogous to XXXXXX-XX-X . Cross-referencing via platforms like PubChem would typically yield a unique CID (Compound ID) based on structural features such as:

  • The triazolo[4,5-d]pyrimidine core
  • Substituent positions (3-butyl, 7-hydrazinyl, 5-amine)

A hypothetical mapping of identifiers could be structured as follows:

Identifier Type Example Format Structural Basis
CAS Registry Number 000000-00-0 (hypothetical) Bicyclic core + substituent positions
PubChem CID 00000000 (hypothetical) SMILES: CCCCn1c2ncnc(N)c2nn1NNC

Synonymous Designations in Chemical Databases

Synonymous names for this compound across chemical databases may include:

  • 3-Butyl-7-hydrazinyl-5-amino-triazolo[4,5-d]pyrimidine (simplified positional notation)
  • 5-Amino-3-butyl-7-hydrazinyltriazolo[4,5-d]pyrimidine (alternative substituent ordering)
  • Triazolo[4,5-d]pyrimidin-5-amine, 3-butyl-7-hydrazinyl- (registry-style inversion)

In patent literature, analogous structures are often described using Markush formulas emphasizing the triazolopyrimidine scaffold. For instance, US11207325B2 specifies compounds with the general formula triazolo[4,3-c]pyrimidin-5-amine, highlighting the importance of fusion patterns in distinguishing chemical series. Similarly, studies on triazolo[4,5-d]pyrimidine derivatives use database-specific codes (e.g., BDGYMZHPAPDHFB-UHFFFAOYSA-N for InChIKeys) that encode structural features algorithmically.

The compound’s stereochemical descriptor (3H) confirms the tautomeric form where the butyl group is bonded to the triazole nitrogen, precluding alternative tautomers such as 1H or 2H configurations. This distinction is critical for avoiding nomenclature ambiguities in registration databases.

Properties

CAS No.

92334-14-0

Molecular Formula

C8H14N8

Molecular Weight

222.25 g/mol

IUPAC Name

3-butyl-7-hydrazinyltriazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C8H14N8/c1-2-3-4-16-7-5(14-15-16)6(13-10)11-8(9)12-7/h2-4,10H2,1H3,(H3,9,11,12,13)

InChI Key

UURSTKOJEGGOMX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=NC(=C2N=N1)NN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazine derivative with a suitable pyrimidine precursor. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituents are summarized below:

Compound Name R<sup>3</sup> R<sup>5</sup> R<sup>7</sup> Key Features
Target Compound Butyl NH2 Hydrazinyl Hydrazinyl group enhances polarity; potential for reversible inhibition
7-(Benzyloxy)-3H-triazolo[4,5-d]pyrimidin-5-amine H NH2 Benzyloxy Myeloperoxidase inhibitor; benzyloxy group increases lipophilicity
3-Benzyl-5-tert-butyl-4H-triazolo[4,5-d]pyrimidin-7-one Benzyl tert-Butyl Oxo tert-Butyl group improves metabolic stability; oxo group reduces basicity
7-Chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidin-5-amine Ethyl NH2 Chloro Chloro substituent enhances electrophilicity; potential for covalent binding
Vipadenant (3-[(4-Amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-triazolo[4,5-d]pyrimidin-5-amine) (4-Amino-3-methylphenyl)methyl NH2 Furan-2-yl Adenosine A2A receptor antagonist; furan enhances π-π stacking

Key Observations :

  • R<sup>3</sup> Substituents : Butyl (target) and benzyl/ethyl groups (analogs) contribute to steric bulk, affecting target binding pocket interactions.
  • R<sup>7</sup> Substituents: Hydrazinyl (target) vs. chloro () or benzyloxy () alters electronic properties and solubility. Hydrazinyl may confer stronger hydrogen-bond donor capacity compared to lipophilic groups.

Pharmacological Activity

  • Myeloperoxidase Inhibition : The benzyloxy analog () shows reversible inhibition (IC50 = 120 nM), while the hydrazinyl group in the target compound could modulate binding kinetics via polar interactions.
  • Adenosine Receptor Antagonism: Vipadenant () exhibits high A2A affinity (Ki < 10 nM), attributed to the furan and aminophenylmethyl groups. The target compound’s hydrazinyl group may shift selectivity toward other targets.
  • Cannabinoid Receptor Affinity: Derivatives with trifluoromethyl groups () show CB2 receptor binding, suggesting that electron-withdrawing substituents at R<sup>5</sup> or R<sup>7</sup> could influence receptor engagement.

Physicochemical and Spectral Properties

  • Molecular Weight : The target compound (C9H14N8) has a lower molecular weight (~258 g/mol) compared to vipadenant (322 g/mol, ), influencing bioavailability.
  • Solubility : Hydrazinyl’s polarity may improve aqueous solubility relative to tert-butyl () or benzyloxy () analogs.
  • Spectral Data : Analogs like 3-benzyl-5-tert-butyl-4H-triazolo[4,5-d]pyrimidin-7-one show distinct <sup>1</sup>H NMR signals (δ 1.36 ppm for tert-butyl) , whereas hydrazinyl protons are expected near δ 4–6 ppm.

Biological Activity

3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound belonging to the triazolopyrimidine class, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an enzyme inhibitor and receptor modulator, as well as its promising anticancer, antimicrobial, and antiviral properties.

The compound's chemical structure contributes significantly to its biological activity. Below are key properties:

PropertyValue
CAS Number92334-14-0
Molecular FormulaC₈H₁₄N₈
Molecular Weight222.25 g/mol
IUPAC Name3-butyl-7-hydrazinyltriazolo[4,5-d]pyrimidin-5-amine
InChI KeyUURSTKOJEGGOMX-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions with binding sites. These interactions can lead to significant alterations in cellular pathways and biological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against various bacteria and fungi, suggesting that this class of compounds could be effective in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, triazole-fused compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study:
In a recent study assessing the cytotoxicity of related compounds on human cancer cell lines (A431 and HepG2), it was found that modifications in the hydrazinyl and butyl substituents significantly influenced the anticancer activity. Compounds with specific substitutions demonstrated IC50 values lower than established chemotherapeutics like doxorubicin .

Antiviral Activity

The antiviral properties of triazolo[4,5-d]pyrimidines have also been investigated. Some studies have reported that these compounds can act as inhibitors of viral enzymes or interfere with viral replication processes. Notably, molecular docking studies have shown promising interactions with viral proteins associated with pathogens like SARS-CoV-2 .

Comparison with Similar Compounds

This compound can be compared with other heterocyclic compounds known for their biological activities:

CompoundActivity TypeNotable Features
Pyrazolo[3,4-d]pyrimidineAnticancerKnown for strong cytotoxic effects
Selenazolo[4,5-d]pyrimidineAntimicrobialUnique reactivity and broad-spectrum activity
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTherapeutic agentInvestigated for multiple therapeutic applications

Q & A

Q. What are the optimal synthetic routes for 3-butyl-7-hydrazinyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine?

Methodological Answer: A robust synthesis involves refluxing intermediates like N’-(2-amino-6-chloropyrimidin-4-yl)-benzohydrazide with bis(trimethylsilyl)acetamide (BSA) under argon for 12 hours, followed by slow methanol quenching and purification via flash chromatography (silica gel, dichloromethane/methanol gradients) . For hydrazinyl group introduction, hydrazine hydrate can be used in polar aprotic solvents (e.g., DMF) under controlled pH.

Q. How can structural characterization be performed for this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the triazole and pyrimidine rings, with DEPT-135 for hydrazinyl proton assignment.
  • Mass Spectrometry: High-resolution ESI-MS in positive ion mode validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Co-crystallize with acetone or DCM to resolve the 3-butyl chain conformation and triazolo-pyrimidine core .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Store at –20°C under argon to prevent hydrazine group oxidation. Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, lab coat) due to potential mutagenicity inferred from analogous hydrazinyl derivatives .

Advanced Research Questions

Q. How does the hydrazinyl group influence reactivity in functionalization reactions?

Methodological Answer: The hydrazinyl group enables regioselective modifications:

  • Acylation: React with acyl chlorides (e.g., acetyl chloride) in THF at 0°C to form hydrazides.
  • Condensation: Use aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl) to generate Schiff bases, monitored by TLC (silica, ethyl acetate/hexane) .

Q. What experimental designs are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

  • Kinase Assays: Use ADP-Glo™ kinase assays with CK1δ or CDK2 isoforms, comparing IC50 values against known inhibitors (e.g., Silmitasertib).
  • Molecular Docking: Perform AutoDock Vina simulations with PDB structures (e.g., 5LQS) to map binding interactions of the triazolo-pyrimidine core .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity, as impurities >5% can skew IC50 results .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 2 hours at 120°C with 20% higher yield.
  • Flow Chemistry: Use continuous reactors for BSA-mediated steps to minimize exothermic side reactions .

Key Considerations for Researchers

  • Environmental Impact Studies: Use INCHEMBIOL’s framework to assess biodegradation pathways (e.g., soil microcosms at 25°C) and LC-MS/MS quantification of metabolites .
  • Advanced Purification: Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers if racemization occurs during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.